5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
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Overview
Description
5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide can be achieved through a multi-step process. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water and sodium dodecyl benzene sulphonate at room temperature . The reaction yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various ionic liquids . Reaction conditions may vary depending on the desired product, but they often involve moderate temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the molecule.
Scientific Research Applications
5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with cellular signaling pathways, resulting in anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
- 1-(2,4-difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern and functional groups. The presence of the fluorophenyl group and the hydroxycarboximidamide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARCIDWYBTTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)/C(=N\O)/N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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